4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride
Overview
Description
4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride is a chemical compound that has gained attention in scientific research and industry. It is used as a laboratory chemical and for the synthesis of substances .
Molecular Structure Analysis
The molecular structure of 4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride has been confirmed by single-crystal X-ray diffraction analyses . The unit cells of the compound have monoclinic P 2 1 / c symmetry .Scientific Research Applications
Synthesis and Chemical Applications
Intermediate for Efficient Herbicide Synthesis
4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride serves as a key intermediate in the synthesis of highly efficient herbicides, such as trifloxysulfuron. The synthesis involves steps like Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis (Zuo Hang-dong, 2010).
Building Blocks for Life-Sciences-Oriented Research
The compound is utilized in the synthesis of various (trifluoromethoxy)pyridines, which are accessible through an efficient, large-scale synthesis. These serve as important building blocks in life sciences research (Baptiste Manteau et al., 2010).
In Materials Chemistry and Catalysis
The compound's structural properties in the solid state, especially in its fluorous ponytailed pyridinium halide salt form, have implications for materials chemistry and catalysis applications (Norman Lu et al., 2016).
Pharmaceutical and Medical Chemistry
Synthesis of Medicinal Compounds
The compound is used in synthesizing derivatives with potential medicinal applications, such as in the formation of dihydro-1H-indeno[1,2-b]pyridines (Samad Khaksar & Milad Gholami, 2014).
Antibacterial Activity
It's involved in synthesizing amide derivatives, which show promising antibacterial activity. This is achieved through a series of chemical reactions involving the compound as a starting material or intermediate (B. Reddy & K. Prasad, 2021).
Environmental and Analytical Chemistry
- Acidochromic Properties and Anti-Counterfeiting Applications: The compound exhibits acidochromic properties, where its fluorescence changes in response to different acidic environments. This unique property makes it useful as a potential anti-counterfeiting agent (Deepak Devadiga & T. N. Ahipa, 2022).
Safety And Hazards
properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO.ClH/c8-7(9,10)5-12-6-1-3-11-4-2-6;/h1-4H,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEKNPIJCMKDJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.